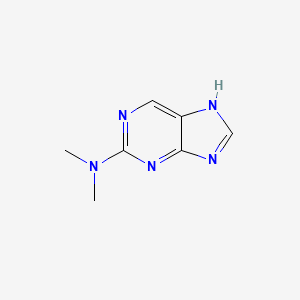

N,N-dimethyl-7H-purin-2-amine

Description

The exact mass of the compound N,N-dimethyl-7H-purin-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81917. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N-dimethyl-7H-purin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-7H-purin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N,N-dimethyl-7H-purin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-12(2)7-8-3-5-6(11-7)10-4-9-5/h3-4H,1-2H3,(H,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJVBCCMZKYRGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C2C(=N1)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401832 |

Source

|

| Record name | N,N-dimethyl-7H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37432-21-6 |

Source

|

| Record name | 37432-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-dimethyl-7H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to N,N-dimethyl-7H-purin-2-amine (CAS: 37432-21-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N,N-dimethyl-7H-purin-2-amine, a substituted purine derivative of significant interest in medicinal chemistry and drug discovery. Drawing from established principles of heterocyclic chemistry and citing contemporary research, this document details the compound's physicochemical properties, synthesis, analytical characterization, and potential applications as a scaffold for novel therapeutics.

Introduction: The Significance of the N7-Substituted Purine Scaffold

The purine ring system is a cornerstone of life, forming the basis of nucleobases in DNA and RNA and playing a pivotal role in cellular signaling and bioenergetics. Synthetic modification of the purine core has yielded a multitude of clinically significant drugs, including antiviral and anticancer agents. N,N-dimethyl-7H-purin-2-amine belongs to the class of N-alkylated purines. The site of alkylation on the purine's imidazole ring (N7 versus N9) is a critical determinant of its three-dimensional structure and, consequently, its biological activity. While N9-alkylation is often thermodynamically favored, N7-isomers represent a distinct and valuable chemical space for exploring interactions with biological targets. This guide focuses on the N7-isomer, N,N-dimethyl-7H-purin-2-amine, a versatile intermediate for constructing libraries of bioactive molecules.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Structural and Chemical Data

| Property | Value | Source |

| CAS Number | 37432-21-6 | N/A |

| Molecular Formula | C₇H₉N₅ | |

| Molecular Weight | 163.18 g/mol | |

| IUPAC Name | N,N-dimethyl-7H-purin-2-amine | |

| Synonyms | 2-(Dimethylamino)purine | |

| Appearance | White to off-white powder (predicted) | General knowledge |

| Calculated LogP | 0.4 |

Predicted Physicochemical Properties

Experimentally determined data for N,N-dimethyl-7H-purin-2-amine is not widely available in public literature. The properties of amines can vary significantly based on their structure. Lower aliphatic amines are typically gases with a fishy odor, while higher molecular weight amines are liquids or solids. Their solubility in water is dependent on their ability to form hydrogen bonds. The boiling points of amines generally follow the order: primary > secondary > tertiary.

Synthesis and Mechanistic Rationale

The synthesis of N7-alkylated purines presents a significant regioselectivity challenge. Direct alkylation of a purine precursor often yields a mixture of N7 and N9 isomers, with the N9 product typically predominating due to its thermodynamic stability. Achieving selective N7-alkylation requires kinetically controlled conditions or specific synthetic strategies.

Proposed Synthetic Pathway

A plausible and efficient synthesis of N,N-dimethyl-7H-purin-2-amine can be conceptualized starting from a readily available precursor, such as 2-amino-6-chloropurine. The key is to employ a method that favors N7-alkylation. Based on literature precedents for regioselective N7-alkylation, a multi-step process is proposed.

dot graph { rankdir="LR"; node [shape=box, style=filled, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; "2-Amino-6-chloropurine" -> "N7-Methyl-2-amino-6-chloropurine" [label="1. NaH, DMF\n2. CH3I", color="#34A853", fontcolor="#34A853"]; "N7-Methyl-2-amino-6-chloropurine" -> "N,N-dimethyl-7H-purin-2-amine" [label="Dimethylamine, Heat", color="#34A853", fontcolor="#34A853"]; } dot Figure 1: Proposed synthetic route for N,N-dimethyl-7H-purin-2-amine.

Step-by-Step Protocol

This protocol is a representative procedure based on established methods for purine modification. Optimization may be required for specific laboratory conditions.

Step 1: Regioselective N7-methylation of 2-Amino-6-chloropurine

-

Rationale: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) deprotonates the purine ring, creating an anion. Subsequent addition of an electrophile (methyl iodide) leads to alkylation. While a mixture of N7 and N9 isomers is possible, careful control of reaction conditions (e.g., temperature, addition rate) can favor the kinetically controlled N7 product.

-

Procedure:

-

To a solution of 2-amino-6-chloropurine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0°C and add methyl iodide (1.2 eq) dropwise.

-

Let the reaction proceed at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the N7 and N9 isomers.

-

Step 2: Nucleophilic Aromatic Substitution with Dimethylamine

-

Rationale: The chlorine atom at the C6 position of the purine ring is susceptible to nucleophilic aromatic substitution (SNAr). Heating the N7-methylated intermediate with an excess of dimethylamine will displace the chloride, yielding the final product.

-

Procedure:

-

Dissolve the purified N7-methyl-2-amino-6-chloropurine (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a sealed reaction vessel.

-

Add an excess of dimethylamine (e.g., 3-5 eq, as a solution in a solvent like THF or as a gas).

-

Heat the mixture at 80-100°C for 12-24 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to obtain N,N-dimethyl-7H-purin-2-amine.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Expected):

-

Purine Protons (H6 and H8): Two singlets are expected in the aromatic region (typically δ 7.5-8.5 ppm).

-

N-CH₃ (Dimethylamino): A singlet integrating to 6 protons, likely in the δ 3.0-3.5 ppm range.

-

N-CH₃ (N7-methyl): A singlet integrating to 3 protons, expected around δ 3.8-4.2 ppm.

-

N-H (Amine): A broad singlet may be observable, but its chemical shift can be highly variable and it may exchange with deuterated solvents.

-

-

¹³C NMR (Expected):

-

Purine Carbons: Five distinct signals are expected in the aromatic region (typically δ 110-160 ppm).

-

N-CH₃ (Dimethylamino): A signal in the aliphatic region, likely around δ 40-45 ppm.

-

N-CH₃ (N7-methyl): A signal in the aliphatic region, likely around δ 30-35 ppm.

-

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For N,N-dimethyl-7H-purin-2-amine, electrospray ionization (ESI) in positive mode is a suitable technique.

-

Expected Fragmentation:

-

Molecular Ion (M+H)⁺: The most prominent peak should correspond to the protonated molecule, with an expected m/z of 164.10.

-

Major Fragments: Fragmentation may involve the loss of methyl groups or parts of the purine ring system.

-

High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is a standard method for assessing the purity of a compound and for its quantification. Due to the polar nature of the purine, reversed-phase HPLC is the method of choice.

-

Protocol: Purity Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended for optimal separation.

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% of the same acid.

-

-

Gradient: A typical gradient would be from 5% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 260 nm.

-

Sample Preparation: Dissolve the compound in the initial mobile phase composition or a compatible solvent like methanol.

-

Potential Applications in Drug Discovery

N,N-dimethyl-7H-purin-2-amine is not an end-product therapeutic but rather a valuable building block for creating more complex molecules with potential biological activity. The purine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.

Kinase Inhibitors

A primary application for substituted purines is in the development of kinase inhibitors. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2,6,7-trisubstituted purine scaffold can be elaborated to target the ATP-binding site of various kinases. The N,N-dimethylamino group at the C2 position and the N7-methyl group can influence binding affinity and selectivity.

Immunomodulators (TLR Agonists)

Recent research has highlighted the role of small molecule purine derivatives as agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors are key components of the innate immune system, and their activation can trigger a potent anti-viral and anti-tumor immune response. N,N-dimethyl-7H-purin-2-amine can serve as a core structure for the synthesis of novel TLR7 agonists for use as vaccine adjuvants or in cancer immunotherapy.

dot graph { rankdir="TB"; node [shape=box, style=filled, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; "Core_Scaffold" [label="N,N-dimethyl-7H-purin-2-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Application_1" [label="Kinase Inhibitors"]; "Application_2" [label="Immunomodulators (TLR Agonists)"]; "Core_Scaffold" -> "Application_1" [label="Further\nFunctionalization", color="#EA4335", fontcolor="#EA4335"]; "Core_Scaffold" -> "Application_2" [label="Further\nFunctionalization", color="#EA4335", fontcolor="#EA4335"]; "Application_1" -> "Target_1" [label="Targets", color="#FBBC05", fontcolor="#FBBC05"]; "Application_2" -> "Target_2" [label="Targets", color="#FBBC05", fontcolor="#FBBC05"]; "Target_1" [label="e.g., CDKs, Tyrosine Kinases"]; "Target_2" [label="e.g., TLR7, TLR8"]; } dot Figure 2: Potential applications of N,N-dimethyl-7H-purin-2-amine in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N,N-dimethyl-7H-purin-2-amine.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N,N-dimethyl-7H-purin-2-amine is a strategically important synthetic intermediate that provides access to the less-explored chemical space of N7-substituted purine derivatives. While its direct biological activity is not extensively documented, its value lies in its potential as a scaffold for the development of novel kinase inhibitors and immunomodulators. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery and development programs. Further research into regioselective synthesis and the biological evaluation of its derivatives is warranted and holds considerable promise for the identification of new therapeutic agents.

References

- Sessler, J. L., Magda, D. J., Lynch, V., Schiff, G. M., & Bernstein, D. I. (n.d.). The Synthesis of 2-Amino 7-Substituted Purines. Nucleosides and Nucleotides, 7(5), 677–684.

- Hartley, J. A., Bingham, J. P., & Souhami, R. L. (1992). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells. Nucleic Acids Research, 20(12), 3175–3178.

- Ostrowski, S., & Mąkosza, M. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 9(4), 287–303.

- Doležal, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.

An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethyl-7H-purin-2-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

N,N-dimethyl-7H-purin-2-amine is a substituted purine derivative of significant interest in medicinal chemistry and biochemical research. As an analog of naturally occurring purines, its physicochemical properties are paramount for understanding its behavior in biological systems, guiding formulation development, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive analysis of the key physicochemical attributes of N,N-dimethyl-7H-purin-2-amine. Lacking extensive published data for this specific molecule, this paper establishes a predictive framework based on the known properties of structurally related compounds, such as 2-aminopurine and N6,N6-dimethyladenine. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating system for researchers. The guide covers molecular structure, tautomerism, solubility, dissociation constants (pKa), and spectroscopic characteristics, presenting a holistic view for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

N,N-dimethyl-7H-purin-2-amine belongs to the purine family, a class of nitrogen-containing heterocyclic aromatic compounds fundamental to all life forms. Purine analogs are widely explored as potential therapeutic agents, often acting as antimetabolites or kinase inhibitors.[1][2] The subject molecule is characterized by a purine core with an N,N-dimethylamino group at the C2 position. The "7H" designation specifies the location of the tautomeric hydrogen on the imidazole ring, a critical structural feature influencing its hydrogen bonding capabilities and interaction with biological targets.

The dimethylation of the exocyclic amino group significantly alters the electronic and steric properties compared to its parent compound, 2-aminopurine. This substitution removes the hydrogen bond donor capacity of the amino group and introduces lipophilicity, which can profoundly impact solubility, membrane permeability, and receptor binding. Understanding these properties is a critical first step in the rational design and development of any potential therapeutic candidate.

Tautomerism: The Critical N7-H vs. N9-H Equilibrium

A fundamental characteristic of purines is prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms of the heterocyclic core. For purines, the most common and energetically favorable tautomers are the 7H and 9H forms.[3]

For unsubstituted purine, the 9H tautomer is generally more stable in the gas phase and non-polar solvents, often attributed to favorable intramolecular interactions. However, the energy difference between the 7H and 9H tautomers is often small, and their relative stability can be significantly influenced by substitution patterns and the solvent environment. In polar solvents, both the 7H and 9H tautomers of purine can coexist in equilibrium. The specific designation of N,N-dimethyl-7H -purin-2-amine defines the molecule of interest for this guide. However, any experimental characterization must consider the potential for equilibrium with the 9H tautomer.

Caption: Tautomeric equilibrium between the 7H and 9H forms of N,N-dimethyl-purin-2-amine.

Experimental confirmation of the dominant tautomer in a specific medium (e.g., solid state vs. aqueous solution) is crucial and can be achieved through techniques like X-ray crystallography or specific NMR experiments (e.g., ¹H-¹⁵N HMBC).

Predicted Physicochemical Properties and Experimental Verification

The following section outlines the predicted physicochemical properties based on analogous structures and provides detailed protocols for their experimental determination.

| Property | Predicted Value / Range | Basis for Prediction & Significance |

| Molecular Formula | C₇H₉N₅ | Based on chemical structure. |

| Molecular Weight | 163.18 g/mol | Calculated from the molecular formula.[4] |

| Melting Point | 250 - 280 °C | Based on related compounds like 2-aminopurine (280-282 °C) and N6,N6-dimethyladenine (259-262 °C).[5][6] High melting point is expected due to planar structure and potential for intermolecular hydrogen bonding and π-stacking. |

| Aqueous Solubility | Low to Moderate | Purine itself is water-soluble, but the N,N-dimethyl group increases lipophilicity, likely reducing solubility compared to 2-aminopurine.[7] Solubility will be highly pH-dependent. |

| pKa (Basic) | 3.0 - 4.5 | The purine ring contains basic nitrogen atoms. This prediction is based on the pKa of related purines.[7] The most basic site is likely N1 or N3. |

| pKa (Acidic) | 8.0 - 9.0 | The N7-H proton is acidic. This prediction is based on the pKa of purine itself (pKa 8.93).[7] |

| LogP | 0.5 - 1.5 | The N,N-dimethyl group will increase the partition coefficient (LogP) compared to 2-aminopurine (-0.2), indicating greater lipophilicity.[1] |

Aqueous Solubility

Scientific Rationale: Solubility is a critical determinant of a drug's bioavailability.[8] Poor aqueous solubility can lead to low absorption and formulation challenges. For ionizable compounds like purines, solubility is a function of pH. Thermodynamic solubility, measured at equilibrium, is the most accurate representation for biopharmaceutical classification.[9]

Predicted Behavior: The compound is expected to exhibit its lowest solubility at its isoelectric point (the pH at which the net charge is zero). Solubility will increase at pH values below the basic pKa (due to formation of the protonated, cationic species) and above the acidic pKa (due to formation of the deprotonated, anionic species).

This protocol is based on the widely accepted shake-flask method, considered the gold standard for thermodynamic solubility measurement.[9][10]

-

Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9, 10) with a constant ionic strength.

-

Sample Preparation: Add an excess amount of N,N-dimethyl-7H-purin-2-amine to vials containing a known volume of each buffer. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[11]

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any solid particles.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.[8] Create a calibration curve from stock solutions of known concentrations to ensure accurate quantification.

-

Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

Caption: Workflow for determining the pH-solubility profile via the shake-flask method.

Dissociation Constant (pKa)

Scientific Rationale: The pKa value dictates the ionization state of a compound at a given pH.[12] This is crucial as the charge state affects solubility, permeability, and target binding. UV-Vis spectrophotometry is a robust and material-sparing method for pKa determination, provided the compound has a chromophore near the ionization center, causing a pH-dependent spectral shift.[13]

Predicted Behavior: The purine ring system is a strong chromophore. Ionization of the ring nitrogens (protonation) or the N7-H proton (deprotonation) is expected to cause significant shifts in the UV absorption spectrum, making it amenable to this method.

This high-throughput protocol is adapted from established methods for determining pKa using 96-well plates.[13][14]

-

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent like DMSO (e.g., 10 mM).

-

Buffer Plate Preparation: Fill the wells of a UV-transparent 96-well microtiter plate with a series of buffers of constant ionic strength, covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments).

-

Sample Addition: Add a small, fixed amount of the compound stock solution to each well, ensuring the final DMSO concentration is low (≤2% v/v) to minimize its effect on the pKa value.[13] Include blank wells with only buffer for background correction.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum (e.g., 220–400 nm) for each well using a plate-reading spectrophotometer.

-

Data Analysis:

-

Select one or more wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at the selected wavelength(s) versus pH.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable four-parameter logistic function to calculate the pKa, which corresponds to the inflection point of the curve.[15][16]

-

Caption: Workflow for high-throughput pKa determination using UV-Vis spectrophotometry.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical identity, structure, and purity of N,N-dimethyl-7H-purin-2-amine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Purine derivatives typically exhibit strong absorbance in the UV region between 250 and 300 nm.[17][18] The exact λmax will be dependent on the solvent and pH. As discussed, the UV spectrum will be sensitive to pH changes, a property leveraged for pKa determination. A typical analysis would involve recording spectra in acidic, neutral, and basic media to observe the shifts corresponding to the different ionic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The spectrum is expected to show:

-

A sharp singlet corresponding to the six protons of the two equivalent methyl groups (N(CH₃)₂) in the ~3.0-3.5 ppm region.

-

A singlet for the C6-H proton, likely downfield (~7.5-8.5 ppm).

-

A singlet for the C8-H proton, also downfield (~8.0-9.0 ppm).

-

A broad singlet for the N7-H proton, which may be solvent-exchangeable and have a variable chemical shift. Its presence would help confirm the 7H tautomer.

-

-

¹³C NMR: The spectrum will show distinct signals for all seven carbon atoms, with the purine ring carbons appearing in the aromatic region (~110-160 ppm) and the methyl carbons appearing upfield (~30-40 ppm).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected monoisotopic mass for the neutral molecule [M] is 163.0858. Electrospray ionization (ESI) would likely show a strong signal for the protonated molecule [M+H]⁺ at m/z 164.0936.

Conclusion

While direct experimental data on N,N-dimethyl-7H-purin-2-amine is sparse, a robust physicochemical profile can be predicted based on established principles of purine chemistry and data from analogous structures. This guide establishes the expected characteristics of the molecule, including its critical tautomeric nature, pH-dependent solubility, and distinct spectroscopic signatures. More importantly, it provides detailed, authoritative protocols for the empirical determination of these properties. By following these experimental workflows, researchers in drug discovery and chemical biology can generate the precise, high-quality data necessary to validate these predictions and confidently advance their investigations into the potential applications of this promising purine derivative.

References

- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3873398/]

- How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Chemagination. [URL: https://www.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [URL: https://www.slideshare.

- 2-Aminopurine CAS#: 452-06-2. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB2853633_EN.htm]

- Purine. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Purine]

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (2014). ResearchGate. [URL: https://www.researchgate.net/publication/262587003_Experimental_and_Computational_Methods_Pertaining_to_Drug_Solubility]

- N6,N6-dimethyladenine. (n.d.). DNAmod. [URL: http://dnamod.hoffmanlab.org/compound/n_n-dimethyladenine]

- The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. (2010). ResearchGate. [URL: https://www.researchgate.net/publication/225134764_The_solubilities_of_current_purines_pyrimidines_and_their_nucleosides_in_urea_and_sucrose_solutions]

- Why does the tautomerism of purine favor 9H-purine? (2019). Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/52115/why-does-the-tautomerism-of-purine-favor-9h-purine]

- The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. (2010). SciSpace. [URL: https://typeset.io/papers/the-solubilities-of-current-purines-pyrimidines-and-their-2l4g9z4g]

- The Essential Role of N6,N6-Dimethyladenine in Modern Biochemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-essential-role-of-n6-n6-dimethyladenine-in-modern-biochemical-research-45737561.html]

- solubility experimental methods.pptx. (2015). SlideShare. [URL: https://www.slideshare.net/anumalagundamsreekanth/solubility-experimental-methodspptx]

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal. [URL: https://www.zgyxzz.cn/EN/10.11669/cpj.2019.16.014]

- Purine- Structure, Types, Derivatives, Modification, Effects. (2023). Microbe Notes. [URL: https://microbenotes.com/purine/]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [URL: https://lup.lub.lu.se/student-papers/record/1331777]

- 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2024). Pharmaeli. [URL: https://www.pharmaeli.

- Recent Advancements in Spectrophotometric pKa Determinations: A Review. (2018). Indian Journal of Pharmaceutical Education and Research. [URL: https://ijper.org/sites/default/files/IndainJPharmEducRes-52-4s-s2.pdf]

- Substituent effects on the stability of the four most stable tautomers of adenine and purine. (2019). Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra06214a]

- The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. (2021). Universiteit Gent. [URL: https://biblio.ugent.

- N6,N6-dimethyladenine | CAS#:938-55-6. (n.d.). Chemsrc. [URL: https://www.chemsrc.com/en/cas/938-55-6_1132626.html]

- UV-Vis Spectrometry, pKa of a dye. (n.d.). California State University, Stanislaus. [URL: https://www.csustan.edu/sites/default/files/chem/faculty-staff/hinton/chem-3070/documents/uv-vis-pka.pdf]

- Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (2021). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8126042/]

- Energy changes of adenine and purine tautomers in sequence: 9H, 7H, 3H, 1H. (2019). ResearchGate. [URL: https://www.researchgate.net/figure/Energy-changes-of-adenine-and-purine-tautomers-in-sequence-9H-7H-3H-1H-for-a-NO-2_fig1_336336302]

- N,N-dimethyl-8-prop-2-enyl-7H-purin-2-amine. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N_N-dimethyl-8-prop-2-enyl-7H-purin-2-amine]

- Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM). (2013). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3750211/]

- 2-Aminopurine. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminopurine]

- Conformation of N6-methyladenine, a Base Involved in DNA Modification: Restriction Processes. (1976). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1244837/]

- Determination of purine derivatives in bovine urine using rapid chromatographic techniques. (n.d.). IBNA. [URL: https://ibna.ro/wp-content/uploads/2019/08/luc10_Vlasa.pdf]

- 2-Aminopurine | PKA | DNA/RNA Synthesis. (n.d.). TargetMol. [URL: https://www.targetmol.com/compd/2-Aminopurine]

- Time-dependent UV-Vis spectra recorded at various times after addition of purine. (2017). ResearchGate. [URL: https://www.researchgate.net/figure/Time-dependent-UV-Vis-spectra-recorded-at-various-times-after-addition-of-purine-10_fig2_320399435]

- Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines. (1948). Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01186a079]

- N6-Dimethyladenosine. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N6-Dimethyladenosine]

- A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. (2019). MDPI. [URL: https://www.mdpi.com/1420-3049/24/14/2600]

- Reconstructive Methodology in the Synthesis of 2-Aminopurine. (2022). MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4969]

- 2-Aminopurine. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2853633.htm]

- 2-Aminopurine. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Aminopurine]

- N,N-dimethyl-7H-purin-2-amine (Cas 1408088-37-8). (n.d.). Parchem. [URL: https://www.parchem.com/chemical-supplier-distributor/N-N-dimethyl-7H-purin-2-amine-085117.aspx]

- n,7-Dimethyl-7h-purin-6-amine. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/227478]

- 1H proton nmr spectrum of dimethylamine. (n.d.). Doc Brown's Chemistry. [URL: https://www.docbrown.info/page06/molecule_spectroscopy/spec22amine.htm]

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b00182]

- A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. (2019). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6702220/]

- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. [URL: https://www.chemistrysteps.com/nmr-chemical-shift-values-table/]

- Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides. (2003). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12744601/]

- N,N-Dimethyl-7H-purin-6-amine, 97%. (n.d.). Lab-Chemicals.Com. [URL: https://www.lab-chemicals.com/product/10126/N-N-Dimethyl-7H-purin-6-amine]

- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (2019). ResearchGate. [URL: https://www.researchgate.net/publication/332141512_A_revised_synthesis_of_6-alkoxy-2-aminopurines_with_late-stage_convergence_allowing_for_increased_molecular_complexity]

- Purines database - synthesis, physical properties. (n.d.). Org-Synthesis. [URL: https://org-synthesis.

- NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [URL: https://www.chem.wisc.

- 1H NMR Chemical Shift. (n.d.). Oregon State University. [URL: https://oregonstate.edu/instruct/ch334/ch334-5/1hnmrshifts.htm]

- Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. (2022). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9097723/]

- Purine Analogs. (2004). NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK12543/]

Sources

- 1. 2-Aminopurine | C5H5N5 | CID 9955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Substituent effects on the stability of the four most stable tautomers of adenine and purine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04615A [pubs.rsc.org]

- 4. DNAmod: N6,N6-dimethyladenine [dnamod.hoffmanlab.org]

- 5. 2-Aminopurine CAS#: 452-06-2 [m.chemicalbook.com]

- 6. N6,N6-dimethyladenine | CAS#:938-55-6 | Chemsrc [chemsrc.com]

- 7. Purine - Wikipedia [en.wikipedia.org]

- 8. pharmatutor.org [pharmatutor.org]

- 9. researchgate.net [researchgate.net]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. ijper.org [ijper.org]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmaguru.co [pharmaguru.co]

- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 16. hi-tec.tripod.com [hi-tec.tripod.com]

- 17. One moment, please... [ibna.ro]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N,N-dimethyl-7H-purin-2-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-7H-purin-2-amine is a substituted purine derivative of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its fundamental properties, a plausible synthetic route, and its characterization. While specific biological activity data for this compound is limited in publicly available literature, this document explores its potential applications as a scaffold in the development of novel therapeutics, drawing insights from the broader class of substituted purines.

Core Molecular Attributes

N,N-dimethyl-7H-purin-2-amine, a member of the purine family, possesses a core heterocyclic structure analogous to the purines found in nucleic acids. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₅ | [1][2][3] |

| Molecular Weight | 163.18 g/mol | [2][3][4] |

| CAS Number | 37432-21-6 | [1][5][6] |

| Appearance | Powder or liquid | [5] |

| Purity (typical) | >90% | [1] |

| Storage Conditions | Store in a tightly closed container, in a dark place, under an inert atmosphere. For long-term storage, -20°C is recommended. | [4][5] |

Plausible Synthetic Pathway

While a specific, detailed synthesis protocol for N,N-dimethyl-7H-purin-2-amine is not extensively documented in peer-reviewed literature, a highly plausible and efficient route can be devised based on established methods for purine synthesis. The most common approach involves the nucleophilic aromatic substitution of a halogenated purine precursor.

A likely synthetic strategy commences with a commercially available chloropurine, such as 2-chloro-7H-purine, which is then reacted with dimethylamine. This reaction typically proceeds under basic conditions to neutralize the hydrogen halide byproduct.

Caption: Proposed synthesis of N,N-dimethyl-7H-purin-2-amine.

Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 2-chloro-7H-purine (1 equivalent) in ethanol, add an excess of dimethylamine (e.g., 3-5 equivalents, often as a solution in a suitable solvent like ethanol or THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (2-3 equivalents), to the reaction mixture to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N,N-dimethyl-7H-purin-2-amine.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for a molecule of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

The two methyl groups on the exocyclic amine would likely appear as a singlet in the range of δ 3.0-3.5 ppm.

-

The protons on the purine ring (H6 and H8) would appear as singlets in the aromatic region, typically between δ 7.5 and 8.5 ppm.

-

The N-H proton of the imidazole ring may appear as a broad singlet at a variable chemical shift, often downfield.

-

-

¹³C NMR:

-

The carbons of the dimethylamino group would be expected in the range of δ 35-45 ppm.

-

The carbons of the purine ring would resonate in the aromatic region, generally between δ 110 and 160 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of N,N-dimethyl-7H-purin-2-amine.

-

Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 163. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be detected at m/z = 164.

-

Fragmentation Pattern: Common fragmentation pathways for purines involve cleavage of the imidazole and pyrimidine rings.

Potential Applications in Research and Drug Development

Substituted purines are a well-established class of compounds with a broad range of biological activities, making them valuable scaffolds in drug discovery.[7]

Caption: Potential applications of N,N-dimethyl-7H-purin-2-amine.

Scaffold for Kinase Inhibitors

The purine core is a common feature in many kinase inhibitors due to its ability to mimic the adenine moiety of ATP and bind to the ATP-binding site of kinases. Modifications at the 2, 6, and 9 positions of the purine ring are frequently explored to achieve potency and selectivity against specific kinases.[7] The dimethylamino group at the 2-position of N,N-dimethyl-7H-purin-2-amine can influence its electronic properties and hydrogen bonding capabilities, potentially contributing to its binding affinity for various kinase targets.

Tool for Chemical Biology

Derivatives of 2-aminopurine have been utilized in the development of unnatural base pairs in synthetic DNA.[8][9] These unnatural base pairs are valuable tools for expanding the genetic alphabet and for studying DNA replication and repair mechanisms. While 2-amino-6-(N,N-dimethylamino)purine has been specifically studied for this purpose, the 2-dimethylamino isomer could also be investigated for similar applications.

Intermediate in Pharmaceutical Synthesis

As indicated by commercial suppliers, N,N-dimethyl-7H-purin-2-amine serves as a pharmaceutical intermediate.[5] This suggests its utility as a building block for the synthesis of more complex and biologically active molecules. Its reactive sites, including the purine nitrogen atoms, can be further functionalized to generate libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

N,N-dimethyl-7H-purin-2-amine is a readily accessible purine derivative with significant potential as a building block in medicinal chemistry and chemical biology. This guide provides a foundational understanding of its properties and a plausible synthetic approach. Further research is warranted to fully elucidate its spectroscopic characteristics and to explore its biological activity in various therapeutic areas, particularly as a scaffold for the development of novel kinase inhibitors.

References

-

PrepChem.com. Synthesis of 2-chloro-6-(N,N-dimethylamino)-9H-purine. Available from: [Link].

-

Shanghai Finebiotech Co.,Ltd. N,N-dimethyl-7H-purin-2-amine CAS NO.37432-21-6. Available from: [Link].

-

ResearchGate. Synthesis of 3-(2-deoxy-??-D-ribofuranosyl)pyridin-2-one and 2-amino-6- (N,N-dimethylamino)-9-(2-deoxy-??-D-ribofuranosyl)purine derivatives for an unnatural base pair. Available from: [Link].

-

Thieme. 7.1.1. Synthesis. Available from: [Link].

-

PubMed. Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides. Available from: [Link].

-

Chemical (Page 06181). Available from: [Link].

-

Synthonix. N,N-dimethyl-7H-purin-2-amine - [D1782]. Available from: [Link].

-

PubMed. METHYLATED PURINES AND PYRIMIDINES. II. SYNTHESIS AND PROPERTIES OF 2,6-DIAMINO-5-(METHYLAMINO)-4-PYRIMIDINOL. Available from: [Link].

-

郑州阿尔法化工有限公司. N,N-dimethyl-7H-purin-2-amine | CAS:37432-21-6. Available from: [Link].

-

BIOFOUNT. 37432-21-6|N,N-Dimethyl-7H-purin-2-amine. Available from: [Link].

-

Royal Society of Chemistry. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. Available from: [Link].

-

National Center for Biotechnology Information. 2,6-Dichloro-7-isopropyl-7H-purine. Available from: [Link].

-

PubChem. 3-[[6-(Cyclohexylmethoxy)-7~{h}-Purin-2-Yl]amino]-

{n},{n}-Dimethyl-Benzamide | C21H26N6O2 | CID 122199242. Available from: [Link]. -

PubChem. n,7-Dimethyl-7h-purin-6-amine | C7H9N5 | CID 227478. Available from: [Link].

- Google Patents. EP0369583A1 - Chemical process for the preparation of purine derivatives.

-

NIST WebBook. 9H-Purin-6-amine,N,9-dimethyl-. Available from: [Link].

-

Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. Available from: [Link].

-

ResearchGate. ChemInform Abstract: Synthesis of Purine Derivatives as Scaffolds for a Diversity of Biological Activities | Request PDF. Available from: [Link].

-

PubChem. 9H-Purin-6-amine, N,9-dimethyl- | C7H9N5 | CID 94845. Available from: [Link].

-

NIST WebBook. Ethanamine, 2,2-diethoxy-N,N-dimethyl-. Available from: [Link].

Sources

- 1. Synthonix, Inc > 37432-21-6 | N,N-dimethyl-7H-purin-2-amine [synthonix.com]

- 2. N,N-dimethyl-7H-purin-2-amine | CAS:37432-21-6 | 郑州阿尔法化工有限公司 [alfachem.cn]

- 3. 37432-21-6|N,N-Dimethyl-7H-purin-2-amine|N,N-Dimethyl-7H-purin-2-amine|-范德生物科技公司 [bio-fount.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. N,N-dimethyl-7H-purin-2-amine, CasNo.37432-21-6 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]

- 6. parchem.com [parchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of N,N-dimethyl-7H-purin-2-amine

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of drug discovery and chemical research, the precise structural characterization of a molecule is the bedrock upon which all subsequent investigations are built. The biological activity, pharmacokinetic profile, and toxicological properties of a compound are intrinsically linked to its three-dimensional architecture. This guide provides a comprehensive, technically-grounded framework for the structure elucidation of N,N-dimethyl-7H-purin-2-amine, a substituted purine of interest to researchers in medicinal chemistry and related fields.

This document eschews a rigid, templated approach. Instead, it is structured to logically unfold the process of structural determination, mirroring the workflow of a seasoned analytical chemist. We will delve into the "why" behind each experimental choice, ensuring that the described protocols are not merely a series of steps, but a self-validating system for achieving irrefutable structural confirmation.

Foundational Data and Initial Assessment

Before embarking on spectroscopic analysis, a thorough understanding of the molecule's basic properties is essential. N,N-dimethyl-7H-purin-2-amine possesses the following characteristics:

| Property | Value | Source |

| CAS Number | 37432-21-6 | [1] |

| Molecular Formula | C₇H₉N₅ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

A critical initial consideration for purine analogs is the potential for tautomerism. The purine ring system can exist in different tautomeric forms, most commonly the N7-H and N9-H tautomers. This dynamic equilibrium can significantly influence the spectroscopic data and must be a central theme in our elucidation strategy. Low-temperature Nuclear Magnetic Resonance (NMR) studies on similar purine derivatives have successfully identified distinct signals for different tautomers, a technique we will explore in detail.

The Synergistic Power of Spectroscopic Techniques: A Workflow

The elucidation of N,N-dimethyl-7H-purin-2-amine's structure relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a robust and unambiguous assignment.

Caption: A diagram illustrating the predicted major fragmentation pathways for the protonated molecular ion of N,N-dimethyl-7H-purin-2-amine in a tandem mass spectrometry experiment.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) can aid in protonation for positive ion mode analysis.

Instrumental Parameters (Illustrative for an ESI-QTOF Mass Spectrometer):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 100 - 150 °C

-

Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Predicted FT-IR Spectrum

Key Expected Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3100 (broad) | N-H Stretch | Imidazole N-H |

| 3050-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H (N-CH₃) |

| 1650-1580 | C=N and C=C Stretch | Purine ring system |

| 1400-1300 | C-N Stretch | Aromatic amine |

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): ATR is a convenient method for analyzing solid samples with minimal preparation.

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid N,N-dimethyl-7H-purin-2-amine sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

X-ray Crystallography: The Definitive Structure

While the combination of NMR, Mass Spectrometry, and FT-IR provides a very high degree of confidence in the proposed structure, single-crystal X-ray diffraction remains the gold standard for unambiguous three-dimensional structure determination. The ability to grow suitable single crystals of N,N-dimethyl-7H-purin-2-amine would allow for the direct visualization of the atomic positions, bond lengths, and bond angles, definitively resolving the tautomeric form present in the solid state.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structure elucidation of N,N-dimethyl-7H-purin-2-amine is a process of convergent evidence. No single technique provides the complete picture, but through the thoughtful application and interpretation of NMR, Mass Spectrometry, and FT-IR, a confident and unambiguous structural assignment can be achieved. The critical consideration of tautomerism, addressed through techniques like low-temperature NMR, exemplifies the nuanced approach required for the characterization of complex heterocyclic molecules. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently determine the structure of this and related purine analogs, ensuring the integrity and reliability of their subsequent scientific endeavors.

References

-

Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders. PubMed. [Link]

-

Sample Preparation. University of Ottawa. [Link]

-

Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders. ResearchGate. [Link]

-

Sample preparation for FT-IR. University of California, Irvine. [Link]

-

Sample Preparation. Widener University. [Link]

-

Sample Preparation for FTIR Analysis. Drawell. [Link]

-

NMR Predictor. ChemAxon. [Link]

-

Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy. ResearchGate. [Link]

-

ChemDraw tutorial 4 - Prediction of NMR. YouTube. [Link]

-

1H NMR spectra of 1 measured in d 7 -dmf and d 6 -dmso at 303 K. ResearchGate. [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-

How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. ScienceDirect. [Link]

-

A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. The Royal Society of Chemistry. [Link]

-

NMR Prediction. ACD/Labs. [Link]

-

Putting ChemNMR to the Test. Upstream Solutions. [Link]

-

SUPPORTING MATERIALS. The Royal Society of Chemistry. [Link]

-

Simulate and predict NMR spectra. NMRDB.org. [Link]

-

How reliable actually is the nmr prediction spectra tool in chemdraw ? Reddit. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

CASPRE - 13C NMR Predictor. Wishart Research Group. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

PROSPRE - 1H NMR Predictor. Wishart Research Group. [Link]

-

Chemdraw for predicting NMR spectra. YouTube. [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. ARKAT USA, Inc.. [Link]

-

Different type of amines in FT-IR spectroscopy. analyzetest.com. [Link]

-

Density functional and experimental studies on the FT-IR and FT-Raman spectra and structure of 2,6-diamino purine and 6-methoxy purine. ResearchGate. [Link]

-

9H-Purin-6-amine,N,9-dimethyl-. NIST WebBook. [Link]

-

The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

-

Carbon-13 NMR studies of substituted purines and oxopurines. ResearchGate. [Link]_and_oxopurines)

Sources

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of N,N-dimethyl-7H-purin-2-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-7H-purin-2-amine is a synthetic purine derivative whose biological activities and mechanism of action are not yet fully elucidated in publicly available literature. However, its structural features—a purine scaffold, a 2-amino substitution, and N,N-dimethylation of the exocyclic amine—provide a strong basis for hypothesizing its potential molecular targets and downstream cellular effects. This in-depth technical guide synthesizes current knowledge on the structure-activity relationships of analogous purine compounds to propose and explore the most probable mechanisms of action for N,N-dimethyl-7H-purin-2-amine. We will delve into its potential roles as a kinase inhibitor, a phosphodiesterase modulator, and a ligand for purinergic receptors. This document aims to serve as a foundational resource for researchers initiating studies on this and structurally related compounds, providing both theoretical frameworks and practical experimental guidance.

Introduction: The Purine Scaffold as a Privileged Structure in Pharmacology

The purine ring system is a cornerstone of life, forming the basis of the nucleobases adenine and guanine, which are fundamental components of nucleic acids and cellular energy currency.[1] This inherent biological relevance has made the purine scaffold a "privileged structure" in medicinal chemistry, with a vast number of synthetic derivatives being explored for therapeutic purposes. These derivatives have yielded a rich harvest of approved drugs and clinical candidates with diverse mechanisms of action, including antiviral, anticancer, and anti-inflammatory agents.

N,N-dimethyl-7H-purin-2-amine belongs to the class of 2-aminopurines. The presence of the 2-amino group is a key feature of the natural purine guanine, suggesting that derivatives of this type could interact with biological targets that recognize guanine or its nucleotides. The N,N-dimethylation of this amino group, however, introduces significant steric bulk and alters the hydrogen bonding potential compared to a primary amine, which is likely to have a profound impact on its target selectivity and potency. This guide will dissect the potential consequences of these structural modifications in the context of the most common targets for purine analogs.

Postulated Mechanism of Action I: Kinase Inhibition

A primary and well-documented mechanism of action for 2-aminopurine derivatives is the inhibition of protein kinases.[2][3][4] Kinases play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The purine core of N,N-dimethyl-7H-purin-2-amine can act as a mimic of the adenine moiety of ATP, the universal phosphate donor for kinase reactions, allowing it to competitively bind to the ATP-binding pocket of these enzymes.[5]

Cyclin-Dependent Kinases (CDKs) as Prime Targets

Extensive research has identified 2-aminopurines as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3][6] Structure-activity relationship (SAR) studies have revealed that substituents at the C2, C6, and N9 positions of the purine ring are critical for determining the potency and selectivity of CDK inhibition.[2][4]

For instance, 2-arylaminopurines with various substitutions at the C6 position have been shown to exhibit high potency and selectivity for CDK2 over other CDKs like CDK1.[4] The 2-amino group is crucial for forming key hydrogen bonds with the hinge region of the kinase domain. The N,N-dimethyl substitution in N,N-dimethyl-7H-purin-2-amine would preclude its role as a hydrogen bond donor in this context, which might reduce its affinity for some kinases. However, it could still engage in favorable van der Waals interactions or orient the molecule in a way that other parts of the structure can form productive interactions.

Proposed Kinase Inhibition Pathway

The proposed mechanism for kinase inhibition by N,N-dimethyl-7H-purin-2-amine is illustrated below. The compound is hypothesized to bind to the ATP-binding site of a kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein. This would lead to the blockade of downstream signaling pathways.

Figure 1: Proposed mechanism of kinase inhibition by N,N-dimethyl-7H-purin-2-amine.

Experimental Workflow for Assessing Kinase Inhibition

To investigate the potential of N,N-dimethyl-7H-purin-2-amine as a kinase inhibitor, the following experimental workflow is recommended:

-

In Vitro Kinase Panel Screening:

-

Objective: To identify which kinases are inhibited by the compound.

-

Protocol:

-

Prepare a stock solution of N,N-dimethyl-7H-purin-2-amine in a suitable solvent (e.g., DMSO).

-

Screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of recombinant human kinases.

-

Assay formats can vary, but often involve measuring the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate or using fluorescence-based assays.

-

Calculate the percentage of inhibition for each kinase relative to a vehicle control.

-

-

-

IC₅₀ Determination for Hit Kinases:

-

Objective: To determine the potency of the compound against the identified "hit" kinases.

-

Protocol:

-

For each hit kinase, perform a dose-response experiment with serial dilutions of N,N-dimethyl-7H-purin-2-amine.

-

Measure kinase activity at each concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

-

-

Mechanism of Inhibition Studies:

-

Objective: To determine if the inhibition is competitive with respect to ATP.

-

Protocol:

-

Perform kinase assays with varying concentrations of both N,N-dimethyl-7H-purin-2-amine and ATP.

-

Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition.

-

-

Postulated Mechanism of Action II: Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] Purine-containing compounds, most notably methylxanthines like caffeine and theophylline, are well-known PDE inhibitors.[7] The purine ring of N,N-dimethyl-7H-purin-2-amine can mimic the purine base of cAMP or cGMP, allowing it to bind to the active site of PDEs.

Potential for Selective PDE Inhibition

The PDE superfamily consists of 11 families, each with distinct substrate specificities and tissue distributions.[8] The development of selective PDE inhibitors has been a major focus of drug discovery.[9] The specific substitution pattern of N,N-dimethyl-7H-purin-2-amine, including the dimethylamino group at C2 and the 7H tautomeric form, will likely confer selectivity for certain PDE families. For example, various heterocycle-condensed purines have been designed as selective inhibitors of PDE4.[9]

Proposed PDE Inhibition Pathway

The inhibition of PDEs by N,N-dimethyl-7H-purin-2-amine would lead to an accumulation of intracellular cAMP and/or cGMP. This would, in turn, activate downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), leading to a variety of cellular responses depending on the cell type and the specific PDE isoform that is inhibited.

Figure 2: Proposed mechanism of phosphodiesterase inhibition by N,N-dimethyl-7H-purin-2-amine.

Experimental Workflow for Assessing PDE Inhibition

-

In Vitro PDE Panel Screening:

-

Objective: To determine the inhibitory activity and selectivity of the compound against a panel of PDE isoforms.

-

Protocol:

-

Use commercially available recombinant human PDE enzymes.

-

Assays typically involve incubating the enzyme with a fluorescently labeled cAMP or cGMP substrate.

-

In the presence of an inhibitor, the substrate is not hydrolyzed, and a high fluorescence signal is maintained.

-

Screen N,N-dimethyl-7H-purin-2-amine at a fixed concentration against the PDE panel.

-

-

-

IC₅₀ Determination for Hit PDEs:

-

Objective: To quantify the potency of inhibition for the most sensitive PDE isoforms.

-

Protocol:

-

Perform dose-response experiments for each hit PDE.

-

Calculate IC₅₀ values as described for kinase assays.

-

-

-

Cellular cAMP/cGMP Accumulation Assays:

-

Objective: To confirm that the compound can increase intracellular cyclic nucleotide levels in a cellular context.

-

Protocol:

-

Treat cultured cells that express the target PDE with N,N-dimethyl-7H-purin-2-amine.

-

Lyse the cells and measure intracellular cAMP and/or cGMP levels using commercially available ELISA or HTRF assays.

-

-

Postulated Mechanism of Action III: Adenosine Receptor Ligand Activity

Adenosine receptors (ARs) are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous purine nucleoside adenosine. There are four subtypes of ARs: A₁, A₂ₐ, A₂ₑ, and A₃.[10] Purine derivatives can act as either agonists or antagonists at these receptors, modulating a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function.

Structure-Activity Relationships for Adenosine Receptor Ligands

The SAR for AR ligands is complex, with substitutions at the C2, N6, and N9 positions of the purine ring all playing important roles in determining subtype selectivity and agonist/antagonist activity.[11] For example, some trisubstituted adenine derivatives have been identified as potent and selective A₂ₐAR antagonists.[11] The N,N-dimethylamino group at the C2 position of N,N-dimethyl-7H-purin-2-amine is a key structural feature that could influence its interaction with ARs.

Proposed Adenosine Receptor Modulation Pathway

Depending on whether N,N-dimethyl-7H-purin-2-amine acts as an agonist or an antagonist, it could either mimic or block the effects of endogenous adenosine. For example, as an antagonist at the A₂ₐ receptor, it could block adenosine-mediated increases in cAMP, leading to anti-inflammatory or neuroprotective effects.

Figure 3: Proposed mechanism of adenosine receptor modulation by N,N-dimethyl-7H-purin-2-amine.

Experimental Workflow for Assessing Adenosine Receptor Activity

-

Radioligand Binding Assays:

-

Objective: To determine the affinity of the compound for the different adenosine receptor subtypes.

-

Protocol:

-

Use cell membranes prepared from cells expressing a high level of a specific AR subtype.

-

Incubate the membranes with a radiolabeled AR ligand (e.g., [³H]CGS 21680 for A₂ₐ) in the presence of increasing concentrations of N,N-dimethyl-7H-purin-2-amine.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the compound.

-

-

-

Functional Assays (cAMP Measurement):

-

Objective: To determine whether the compound acts as an agonist or an antagonist.

-

Protocol:

-

Use whole cells expressing the target AR.

-

To test for agonist activity, treat the cells with the compound and measure changes in intracellular cAMP levels.

-

To test for antagonist activity, pre-incubate the cells with the compound and then stimulate them with a known AR agonist. A reduction in the agonist-induced cAMP response indicates antagonist activity.

-

-

Summary and Future Directions

The structural characteristics of N,N-dimethyl-7H-purin-2-amine strongly suggest that its biological activity is likely mediated through one or more of the following mechanisms: kinase inhibition, phosphodiesterase inhibition, or modulation of adenosine receptors. The N,N-dimethylation of the 2-amino group is a key feature that will likely influence its potency and selectivity for these targets.

The experimental workflows outlined in this guide provide a clear path for the systematic investigation of the mechanism of action of N,N-dimethyl-7H-purin-2-amine. A comprehensive approach that combines in vitro biochemical assays with cell-based functional assays will be crucial for elucidating its precise molecular targets and downstream cellular effects. The findings from such studies will not only advance our understanding of this specific compound but also contribute to the broader knowledge of purine pharmacology and aid in the development of novel therapeutics.

References

- Wang, R., Chen, X., Drach, J. C., Kern, E. R., & Zemlicka, J. (2003). Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 22(2), 135-144.

- Wang, R., Chen, X., Drach, J. C., Kern, E. R., & Zemlicka, J. (2003). Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 813-815.

- Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767.

- Zhang, Y., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry, 10, 868935.

- Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767.

- Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.

-

Indiana University School of Medicine. (1997). Purine and Pyrimidine Metabolism. Retrieved from [Link]

- Bettencourt, D., et al. (2020).

- Veselý, J., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry, 224(3), 771-786.

- Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual review of biochemistry, 76, 481-511.

- Ovsepyan, A. A., et al. (2023). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules, 28(14), 5396.

- Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of medicinal chemistry, 41(17), 3276-3292.

- Suzuki, N., Miyamoto, K., & Takagi, K. (1997). Selective inhibitors of cyclic AMP-specific phosphodiesterase: heterocycle-condensed purines. Journal of medicinal chemistry, 40(23), 3737-3740.

- Johnson, R. J., et al. (2019). The Role of Uric Acid and Methyl Derivatives in the Prevention of Age-Related Neurodegenerative Disorders. International journal of molecular sciences, 20(17), 4249.

- Omar, S., & Van der Walt, E. (2014). Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts. Cardiovascular drugs and therapy, 28(1), 45-61.

- Jiang, W., et al. (2004). Synthesis and SAR of tetracyclic pyrroloquinolones as phosphodiesterase 5 inhibitors. Bioorganic & medicinal chemistry, 12(6), 1505-1515.

- Yuan, W., et al. (2018). Purin-6-One Derivatives as Phosphodiesterase-2 Inhibitors. Journal of Chemistry, 2018, 1-8.

- Yuan, W., et al. (2018). Purin-6-One Derivatives as Phosphodiesterase-2 Inhibitors.

- Federico, S., et al. (2020). “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1δ: Synthesis, Biological Evaluation, and Molecular Modeling Studies. Molecules, 25(22), 5437.

- Varani, K., et al. (2021). Pathophysiological Role and Medicinal Chemistry of A2A Adenosine Receptor Antagonists in Alzheimer's Disease. Frontiers in Chemistry, 9, 755913.

- Britton, R., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry, 62(10), 4925-4942.

- Zagorska, A., et al. (2021). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Pharmacological Reports, 73(1), 1-22.

- Lee, J. H., et al. (2022). Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. Molecules, 27(19), 6596.

- Chen, Y., et al. (2021). Targeting Nuclear Receptors with Marine Natural Products. Marine drugs, 19(11), 604.

-

Wikipedia. (2023). Purine metabolism. In Wikipedia. Retrieved from [Link]

- Yoneda, F., et al. (1996). Search for novel ligands selective at a polyamine recognition domain on the N-methyl-D-aspartate receptor complex using membrane binding techniques. Journal of medicinal chemistry, 39(16), 3147-3155.

- Sura, A., et al. (2020). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Molecules, 25(24), 5966.

- Kasheverov, I. E., & Tsetlin, V. I. (2020).

- de Vente, J., et al. (2011). (D)-amino acid analogues of DT-2 as highly selective and superior inhibitors of cGMP-dependent protein kinase Iα. Biochimica et Biophysica Acta (BBA)-General Subjects, 1810(11), 1143-1149.

- Fletterick, R. J., et al. (2020).

- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819-6832.

-

Okimoto, N., et al. (2011). Computational Determination of Binding Structures and Free Energies of Phosphodiesterase-2 with Benzo[3][12]diazepin-2-one Derivatives. Journal of chemical information and modeling, 51(11), 2964-2972.

- Tenk, C. M., & Benders, S. A. (2023). The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development. International journal of molecular sciences, 24(13), 10839.

- Singh, K., et al. (2022). Computational identification of 2,4-disubstituted amino-pyrimidines as L858R/T790M-EGFR double mutant inhibitors using pharmacophore mapping, molecular docking, binding free energy calculation, DFT study and molecular dynamic simulation. Journal of Biomolecular Structure and Dynamics, 40(19), 8631-8646.

-

Last Minute Lecture. (2023, September 18). Purine & Pyrimidine Metabolism | Chapter 39 - Marks' Basic Medical Biochemistry. YouTube. Retrieved from [Link]

- Stohs, S. J., & Hartman, M. J. (2015). A review of the receptor binding and pharmacological effects of N-methyltyramine. Phytotherapy research, 29(1), 14-16.

- Diniz, C., et al. (2006). Release inhibitory receptors activation favours the A2A-adenosine receptor-mediated facilitation of noradrenaline release in isolated rat tail artery. European journal of pharmacology, 540(1-3), 74-81.

-

PubChem. (n.d.). 2-Aminoadenosine. Retrieved from [Link]

- Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in neuroscience, 12, 536.

- Dale, E., et al. (2017). Adenosine 2A Receptor Inhibition Protects Phrenic Motor Neurons from Cell Death Induced by Protein Synthesis Inhibition. The Journal of neuroscience, 37(19), 4975-4986.

- Gatch, M. B. (2016). Neuropharmacology of N, N-dimethyltryptamine. Brain research bulletin, 126(Pt 1), 60-69.

- Holze, F., et al. (2024). Acute dose-dependent effects and self-guided titration of continuous N,N-dimethyltryptamine infusions in a double-blind placebo-controlled study in healthy participants. Neuropsychopharmacology, 49(1), 204-211.

- Vorobjev, V. S., et al. (1993). Histamine potentiates N-methyl-D-aspartate responses in acutely isolated hippocampal neurons. Neuron, 11(5), 837-844.

Sources

- 1. Reconstructive Methodology in the Synthesis of 2-Aminopurine | MDPI [mdpi.com]

- 2. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]